Mycotrienin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ansatrienin A is a lactam and an azamacrocycle.
Mycotrienin I is a natural product found in Streptomyces, Alicyclobacillus acidocaldarius, and Streptomyces collinus with data available.
Scientific Research Applications
Impact on Ion Channels : Ansatrienin A affects various ion channels, including transient receptor potential (TRP) channels, store-operated calcium entry (SOCE) channels, and non-SOCE channels (Meves, 2008).
Antifungal and Antibacterial Properties : Produced by Streptomyces collinus, Ansatrienin A demonstrates significant antifungal activity, though it only weakly inhibits bacteria (Weber et al., 1981).
Biosynthesis Pathways : Ansatrienin A is formed through the biosynthesis of shikimic acid, which undergoes a specific pathway to form cyclohexanecarboxylic acid. This process is a key aspect of its molecular structure and function (Moore et al., 1993).
Molecular Biosynthesis : Streptomyces collinus biosynthesizes Ansatrienin A, a potent ansamycin antibiotic, through a process involving the sequential reduction of specific acids (Wu et al., 1987).
Regulatory Genes in Biosynthesis : The AstG1 gene acts as a pathway-specific positive regulator for the biosynthesis of Ansatrienin in Streptomyces sp. XZQH13 (Xie et al., 2015).
Role of ChcB in Biosynthesis : The ChcB gene is necessary for catalyzing the isomerization of key components in the biosynthesis of Ansatrienin A, indicating a critical role in its molecular formation (Patton et al., 2000).
Generation of Ansatrienin Analogs : By altering the tailoring genes in the biosynthesis of Ansatrienins in Streptomyces sp. XZQH13, researchers have been able to isolate new ansatrienin analogues, demonstrating the compound's chemical versatility (Wang et al., 2018).
Mechanism of Action
Target of Action
Ansatrienin A, also known as Mycotrienin I, is an ansamycin antibiotic and antifungal agent . It primarily targets the parathyroid hormone-induced calcium release and pp60c-srcM kinase . These targets play crucial roles in bone resorption and kinase activity, respectively .
Mode of Action
Ansatrienin A interacts with its targets by inhibiting their activities. It inhibits parathyroid hormone-induced calcium release (IC50 = 64 nM), which is a measure of bone resorption . It also inhibits pp60c-srcM kinase (IC50 = 100 nM), a protein involved in cellular signaling .
Biochemical Pathways
It’s known that it potentiates the chemotherapeutic action of several clinical anti-cancer agents . This suggests that it may interact with biochemical pathways related to cancer cell proliferation and survival.
Pharmacokinetics
It’s known that ansatrienin a is soluble in ethanol, methanol, dmf, or dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
Ansatrienin A displays potent anticancer activity against cell lines and inhibits osteoclastic bone resorption . It also significantly potentiates the action of several clinical anti-cancer agents . This suggests that Ansatrienin A could have potential therapeutic applications in cancer treatment and bone-related disorders.
Action Environment
The action, efficacy, and stability of Ansatrienin A can be influenced by various environmental factors. For instance, the solubility of Ansatrienin A in different solvents could affect its distribution and action in the body . .
Future Directions
Biochemical Analysis
Biochemical Properties
Ansatrienin A interacts with various enzymes and proteins. It acts as an inhibitor of parathyroid hormone-induced calcium release, a measure of bone resorption, and pp60 c-srcM kinase . It also inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .
Cellular Effects
Ansatrienin A has significant effects on various types of cells and cellular processes. For instance, it has been found to have antiproliferative effects against pancreatic cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ansatrienin A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is proposed to be generated via intramolecular [3 + 2] oxidative cycloaddition, achieved by photocatalytic reaction with UV light and oxygen .
Metabolic Pathways
Ansatrienin A is involved in several metabolic pathways. The AstG1 gene has been identified as a pathway-specific positive regulator for the biosynthesis of Ansatrienin A
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Ansatrienin A involves a convergent approach, with two key fragments being synthesized separately and then coupled together to form the final compound. The two fragments are the ansamycin core and the tetraene side chain.", "Starting Materials": [ "Methyl 3-aminobenzoate", "2,4-dimethoxybenzaldehyde", "Ethyl acetoacetate", "Methyl 3-bromobenzoate", "3-methoxy-1,4-dimethyl-5-iodobenzene", "Triethylamine", "Palladium(II) acetate", "Copper(I) iodide", "Sodium borohydride", "N-Bromosuccinimide", "Lithium diisopropylamide", "1,3-butadiene", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Ethyl acetate", "Toluene" ], "Reaction": [ "Synthesis of ansamycin core: Methyl 3-aminobenzoate is reacted with 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of triethylamine to form the ansamycin core.", "Synthesis of tetraene side chain: Methyl 3-bromobenzoate is reacted with 3-methoxy-1,4-dimethyl-5-iodobenzene in the presence of palladium(II) acetate and copper(I) iodide to form the tetraene side chain.", "Coupling of fragments: The ansamycin core and tetraene side chain are coupled together using N-bromosuccinimide and lithium diisopropylamide to form Ansatrienin A.", "Purification: The crude product is purified using column chromatography and recrystallization.", "Final steps: The final compound is obtained by treating the purified product with 1,3-butadiene in the presence of acetic acid, followed by treatment with hydrochloric acid and then sodium hydroxide. The product is extracted with chloroform and purified using column chromatography with ethyl acetate and toluene as eluents." ] } | |
CAS No. |
82189-03-5 |
Molecular Formula |
C36H48N2O8 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
InChI Key |
WWUVMHRJRCRFSL-UOZMSBJPSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Appearance |
Yellow Powder |
Synonyms |
ansatrienin A mycotrienin I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.